molecular formula C14H19NO6 B034652 Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate CAS No. 19619-23-9

Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate

Cat. No. B034652
CAS RN: 19619-23-9
M. Wt: 297.3 g/mol
InChI Key: HVKZGWQNGBBGAB-UHFFFAOYSA-N
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Description

Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate, also known as MPTA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTA belongs to the family of oxazolidinones, which are known for their antibacterial and antifungal properties. The unique chemical structure of MPTA makes it a promising candidate for the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is not fully understood. However, it is believed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is also thought to interfere with the metabolic pathways of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has been shown to have several biochemical and physiological effects. In one study, Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate was found to inhibit the growth of cancer cells in vitro. Another study showed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in lab experiments is its high yield of synthesis. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is also stable and can be stored for long periods of time without degradation. However, Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is a relatively new compound, and its properties and applications are still being studied. The synthesis of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate requires advanced knowledge of organic chemistry, which may limit its accessibility to researchers who are not familiar with this field.

Future Directions

There are several future directions for the study of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate. One potential application of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is in the development of new antibacterial and antifungal drugs. Further research is needed to fully understand the mechanism of action of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate and its potential applications in the treatment of various diseases. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate may also have applications in the field of nanotechnology, as it has been shown to have unique properties when incorporated into nanoparticles.

Synthesis Methods

The synthesis of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate involves a multistep process that requires advanced knowledge of organic chemistry. The most common method for synthesizing Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate involves the reaction of 3-aminopropanoic acid with phenylacetic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents. The final step involves the addition of methyl ester to produce Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in high yield.

Scientific Research Applications

The unique chemical structure of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has attracted the attention of researchers in the field of medicinal chemistry. Several studies have investigated the potential applications of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in the development of new drugs and therapies. One study demonstrated that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Another study showed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has antifungal activity against several fungal strains, including Candida albicans.

properties

CAS RN

19619-23-9

Product Name

Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate

Molecular Formula

C14H19NO6

Molecular Weight

297.3 g/mol

IUPAC Name

2-[N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate

InChI

InChI=1S/C14H19NO6/c1-18-13(16)20-10-8-15(9-11-21-14(17)19-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

HVKZGWQNGBBGAB-UHFFFAOYSA-N

SMILES

COC(=O)OCCN(CCOC(=O)OC)C1=CC=CC=C1

Canonical SMILES

COC(=O)OCCN(CCOC(=O)OC)C1=CC=CC=C1

Other CAS RN

19619-23-9

Origin of Product

United States

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